molecular formula C22H28N2O5S B6420899 3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide CAS No. 863026-38-4

3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide

Cat. No. B6420899
CAS RN: 863026-38-4
M. Wt: 432.5 g/mol
InChI Key: KVVAEROSHDQFDR-UHFFFAOYSA-N
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Description

3-(Azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide (3-ASDMPB) is a novel sulfonamide compound that has recently been studied for its potential applications in scientific research. The compound has shown promise as a tool for studying biochemical and physiological processes, and has been found to have a wide range of potential applications in the laboratory.

Scientific Research Applications

3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been found to have a wide range of applications in scientific research. It has been used as a tool to study the biochemical and physiological processes of cells, and has been found to have potential applications in drug discovery, drug delivery, and gene expression studies. It has also been used to study the structure and function of proteins, and has been found to have potential applications in the development of new drugs and therapeutic agents.

Mechanism of Action

3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide is known to interact with proteins, lipids, and nucleic acids in cells. It has been found to bind to specific proteins and alter their structure and function, which can lead to changes in cellular processes. It has also been found to interact with lipids and nucleic acids, which can lead to changes in gene expression and other biochemical and physiological processes.
Biochemical and Physiological Effects
3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been found to have a wide range of effects on biochemical and physiological processes. It has been found to modulate the activity of enzymes, receptors, and transporters, which can lead to changes in cellular signaling pathways, gene expression, and other biochemical and physiological processes. It has also been found to modulate the activity of ion channels, which can lead to changes in cell membrane potential and other physiological processes.

Advantages and Limitations for Lab Experiments

The use of 3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a wide range of experiments. It is also relatively non-toxic, and can be used in experiments with cell cultures and animal models. However, there are also some limitations to the use of 3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide in laboratory experiments. It is not very stable, and can degrade over time. It is also not very soluble in water, which can limit its use in experiments requiring aqueous solutions.

Future Directions

The potential future directions for 3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide are numerous. It could be further studied for its potential applications in drug discovery, drug delivery, and gene expression studies. It could also be studied for its potential applications in the development of new therapeutic agents and drugs. Additionally, it could be studied for its potential effects on other biochemical and physiological processes, such as the regulation of ion channels and cell membrane potential. Finally, it could be studied for its potential applications in the development of new materials and nanomaterials.

Synthesis Methods

3-(azepane-1-sulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide can be synthesized using a reaction between 4-methylbenzamide and 2,4-dimethoxyphenylazepane-1-sulfonyl chloride. The reaction is carried out in an organic solvent, such as acetonitrile, at a temperature of 0-25°C. The reaction is complete when the reaction mixture is heated to 100°C and then cooled to room temperature. The product is then purified by column chromatography and recrystallization.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-16-8-9-17(14-21(16)30(26,27)24-12-6-4-5-7-13-24)22(25)23-19-11-10-18(28-2)15-20(19)29-3/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVAEROSHDQFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(2,4-dimethoxyphenyl)-4-methylbenzamide

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